molecular formula C18H15NO3S B6361425 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, 95% CAS No. 881673-31-0

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde, 95%

Cat. No. B6361425
CAS RN: 881673-31-0
M. Wt: 325.4 g/mol
InChI Key: NSLXRXVEXGLLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) is an organic compound belonging to the class of pyrrole-3-carbaldehydes. It is a white crystalline solid with a melting point of 90-93°C and a boiling point of 220-222°C. It is soluble in water and alcohol, but insoluble in ether. This compound is widely used in the synthesis of organic compounds and has a variety of applications in the field of organic chemistry.

Scientific Research Applications

5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as aldehydes, ketones, and carboxylic acids. It is also used in the synthesis of heterocyclic compounds, such as pyrrolizine and pyrrolizidine derivatives. In addition, it is used as a reagent in the synthesis of pharmaceuticals, such as anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) is not well understood. However, it is believed that the compound acts as a proton donor in the synthesis of organic compounds. It is also believed to be involved in the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) are not well understood. However, it is believed that the compound may have some effects on the body, such as the inhibition of certain enzymes, the inhibition of certain receptors, and the modulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) in laboratory experiments include its low cost, availability, and ease of use. It is also relatively stable and can be stored for long periods of time. However, the compound is sensitive to light and heat, and it has a limited shelf life. In addition, it has a strong odor and can be toxic if inhaled or ingested.

Future Directions

Future research on 5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrole-3-carbaldehyde (95%) could focus on the development of new synthesis methods, as well as the exploration of its potential applications in the fields of medicine, agriculture, and materials science. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, research could also be done to investigate the potential toxicity of the compound and to develop methods to reduce its toxicity.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXRXVEXGLLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution (10 mL) of {1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrol-3-yl}methanol (1.50 g) in acetonitrile were added tetra-n-propylammonium perruthenate (150 mg), N-methylmorpholine N-oxide (932 mg) and molecular sieves 4A powder (1.5 g), and the mixture was stirred at room temperature for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was suspended in ethyl acetate and filtered through celite. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=6:1→1:1) to give the title compound as a brown oil (yield 1.23 g, 82%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
82%

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